molecular formula C10H11BrO2 B2965807 Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate CAS No. 62358-68-3

Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate

Cat. No.: B2965807
CAS No.: 62358-68-3
M. Wt: 243.1
InChI Key: PNDWCHUISBCRIV-UHFFFAOYSA-N
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Description

Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromomethyl group at the 3-position, a methyl group at the 5-position, and an acetate group at the 1-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate typically involves the bromination of 3-methylphenol followed by acetylation. The bromination reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 3-position.

The acetylation step involves the reaction of the bromomethylated phenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at room temperature or slightly elevated temperatures to achieve the desired acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and acetylation reactions can be optimized using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The acetate group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of the corresponding alcohol from the acetate ester.

Scientific Research Applications

Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the study of enzyme-catalyzed reactions involving phenolic substrates and their derivatives.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate involves its interaction with molecular targets through various chemical reactions. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and functional groups. The phenolic hydroxyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The acetate group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate can be compared with other similar compounds such as:

    Phenol, 3-(chloromethyl)-5-methyl-, 1-acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

    Phenol, 3-(bromomethyl)-5-ethyl-, 1-acetate:

    Phenol, 3-(bromomethyl)-5-methyl-, 1-propionate: Similar structure but with a propionate ester instead of an acetate ester, influencing its reactivity and applications.

Properties

IUPAC Name

[3-(bromomethyl)-5-methylphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-9(6-11)5-10(4-7)13-8(2)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDWCHUISBCRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62358-68-3
Record name 3-(bromomethyl)-5-methylphenyl acetate
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